molecular formula C10H6N4 B14882413 6-(Pyridin-2-yl)pyrimidine-4-carbonitrile

6-(Pyridin-2-yl)pyrimidine-4-carbonitrile

Cat. No.: B14882413
M. Wt: 182.18 g/mol
InChI Key: QIAFJRQRVLRWPO-UHFFFAOYSA-N
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Description

6-(Pyridin-2-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-2-yl)pyrimidine-4-carbonitrile typically involves the reaction of 2-aminopyridine with a suitable nitrile source under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 2-aminopyridine is reacted with 4-bromopyrimidine in the presence of a palladium catalyst and a base . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-2-yl)pyrimidine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-(Pyridin-2-yl)pyrimidine-4-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-(Pyridin-2-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound may also modulate receptor activity by binding to receptor sites and altering their conformation and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pyridin-2-yl)pyrimidine-4-carbonitrile is unique due to its dual pyridine and pyrimidine rings, which confer specific electronic and steric properties. This dual-ring structure enhances its ability to interact with a variety of biological targets, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name

6-pyridin-2-ylpyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4/c11-6-8-5-10(14-7-13-8)9-3-1-2-4-12-9/h1-5,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAFJRQRVLRWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=NC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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